
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Overview
Description
4-Bromo-2-fluoro-N,N-dimethylbenzamide (4-BFDMBA) is an organic compound belonging to the class of benzamides. It is a colorless, odorless, and water-soluble substance used in various scientific research applications. 4-BFDMBA is a versatile compound that has been used in a wide range of fields, including biochemistry, pharmacology, and toxicology. It has been found to have a number of beneficial properties, including being a strong inhibitor of the enzyme dihydrofolate reductase (DHFR) and having a unique mechanism of action.
Scientific Research Applications
Serotonin Transporter Imaging Agent
4-Bromo-2-fluoro-N,N-dimethylbenzamide derivatives have been synthesized as precursors for new serotonin transporter imaging agents. These agents are used in positron emission tomography (PET) imaging to study serotonin transporter distribution in the brain. They have shown high uptake in rat brains, particularly in serotonin transporter-rich areas, suggesting potential for neurological research and diagnostics (Shiue, Fang, & Shiue, 2003).
Fluorescent Azobenzenes
Azobenzenes with substituents like 4-bromo have been developed for intense fluorescence emissions. These compounds, including 4-bromo derivatives, are used in the visualization of living tissues, indicating potential applications in biological imaging and research (Yoshino et al., 2010).
Molecular Structure Studies
Studies on 4-halo-1,2,3,5-dithiadiazolyl radicals, including 4-bromo derivatives, have been conducted to understand their crystal structures. These studies are significant in the field of crystallography and help in understanding the molecular interactions and properties of such compounds (Knapp et al., 2005).
Nanoparticle Synthesis
This compound derivatives have been utilized in the synthesis of nanoparticles with enhanced brightness and emission tuning. These nanoparticles have applications in materials science and could be used in the development of advanced optical materials and sensors (Fischer, Baier, & Mecking, 2013).
Electrochemical Fluorination
The compound has been studied in the context of electrochemical fluorination, which is a significant process in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Shainyan & Danilevich, 2006).
High-Pressure Chemical Reactions
Research has been conducted on the reaction of 2-halogenopyridines, including 2-bromo and 2-fluoro derivatives, with dimethyl acetylenedicarboxylate under high pressure. This study contributes to the understanding of chemical reactions under extreme conditions, which is important for industrial chemistry (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Safety and Hazards
4-Bromo-2-fluoro-N,N-dimethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Result of Action
It’s known that the compound is used to synthesize other compounds with specific actions, such as anti-obesity agents and cyclin-dependent kinase inhibitors .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-N,N-dimethylbenzamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. This compound may also affect cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, altering metabolic pathways and cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, affecting cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its potency and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in metabolic pathways, enzyme activity, and gene expression. High doses of this compound may lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity. Threshold effects have been identified, indicating specific dosage levels at which significant biological responses occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, affecting metabolic flux and the levels of metabolites. The compound may also interact with cofactors, modulating enzyme activity and altering metabolic processes. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes .
properties
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVUOADKLZUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640780 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749927-80-8 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



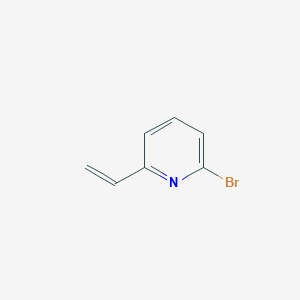
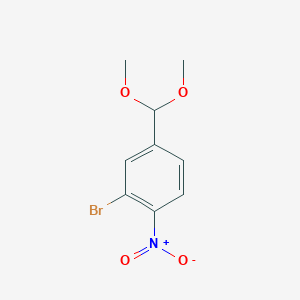

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

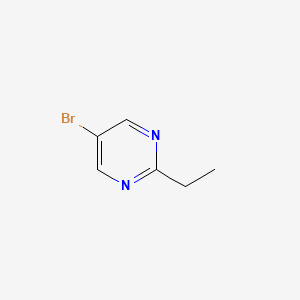
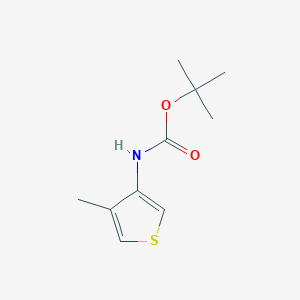
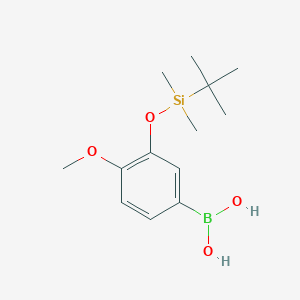


![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
